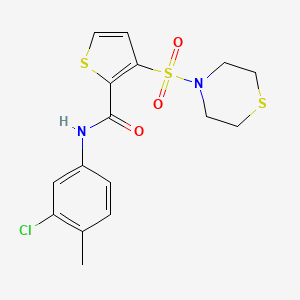
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, also known as CTM-3M3TSC, is a compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth and proliferation. In
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide can disrupt these processes, leading to the death of cancer cells and the protection of neurons from damage. Additionally, CK2 has been implicated in the regulation of inflammation, and N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide's anti-inflammatory effects may be due to its inhibition of this kinase.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of signaling pathways involved in inflammation and neuroprotection. In cancer cells, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been found to inhibit the activity of CK2, leading to the downregulation of various oncogenic proteins and the induction of cell death. In neuronal cells, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is its potency and selectivity for CK2. This makes it a valuable tool for studying the role of this kinase in various cellular processes and diseases. However, one limitation of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory effects on CK2 may have off-target effects on other kinases, which could complicate interpretation of results.
Zukünftige Richtungen
There are several directions for future research on N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Finally, studies are needed to better understand the biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, including its interactions with other signaling pathways and its potential for use in combination with other drugs.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide involves a series of steps, starting with the reaction of 3-chloro-4-methylphenylamine with 2-bromothiophene-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiomorpholine to give the desired product. The yield of this reaction is typically around 50%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been studied extensively as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. Additionally, N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It also has anti-inflammatory properties, making it a potential treatment for inflammatory bowel disease and other inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S3/c1-11-2-3-12(10-13(11)17)18-16(20)15-14(4-7-24-15)25(21,22)19-5-8-23-9-6-19/h2-4,7,10H,5-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNMJLMEZXDBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

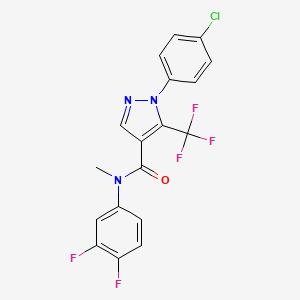
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
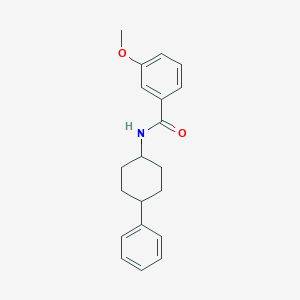
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
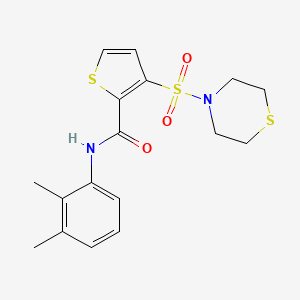

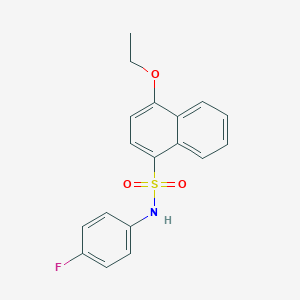
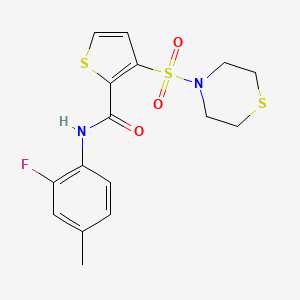
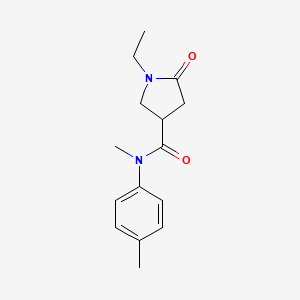
![1-[4-(difluoromethoxy)benzoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7566626.png)
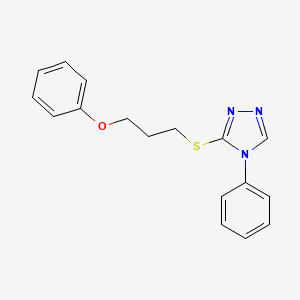
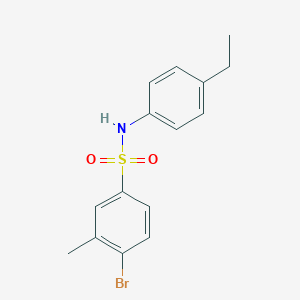
![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)